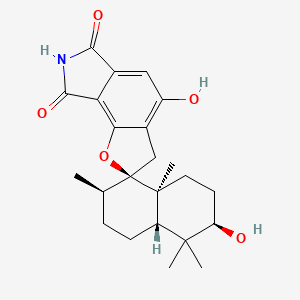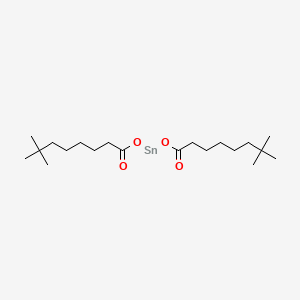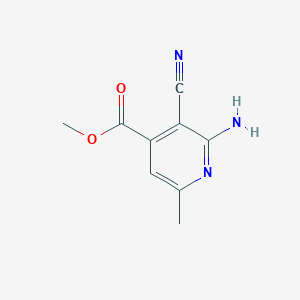![molecular formula C10H11NO2S B13832678 4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
4,7-Dimethoxy-2-methylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethoxy-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family It is characterized by a benzene ring fused to a thiazole ring, with methoxy groups at the 4 and 7 positions and a methyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,7-dimethoxy-2-nitroaniline with carbon disulfide and a base, followed by reduction and cyclization to form the desired benzothiazole derivative. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4,7-Dimethoxy-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amino group using reducing agents like iron powder or tin chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin chloride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4,7-Dimethoxy-2-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,7-Dimethoxy-2-methylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, benzothiazole derivatives are known to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy groups, making it less polar and potentially less bioactive.
4,7-Dimethoxybenzothiazole: Similar structure but without the methyl group at the 2 position, which can affect its chemical reactivity and biological activity.
Benzothiazole: The parent compound without any substituents, used as a reference point for understanding the effects of different substituents.
Uniqueness
4,7-Dimethoxy-2-methylbenzo[d]thiazole is unique due to the presence of both methoxy and methyl groups, which can enhance its solubility, stability, and biological activity compared to its unsubstituted or differently substituted analogs. The specific arrangement of these groups can also influence its electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C10H11NO2S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC名 |
4,7-dimethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-6-11-9-7(12-2)4-5-8(13-3)10(9)14-6/h4-5H,1-3H3 |
InChIキー |
AEFJOOHKHROXDL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2S1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)


![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)


![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)

